

Application Notes: Utilizing Animal Models for Furosemide-Induced Ototoxicity Studies

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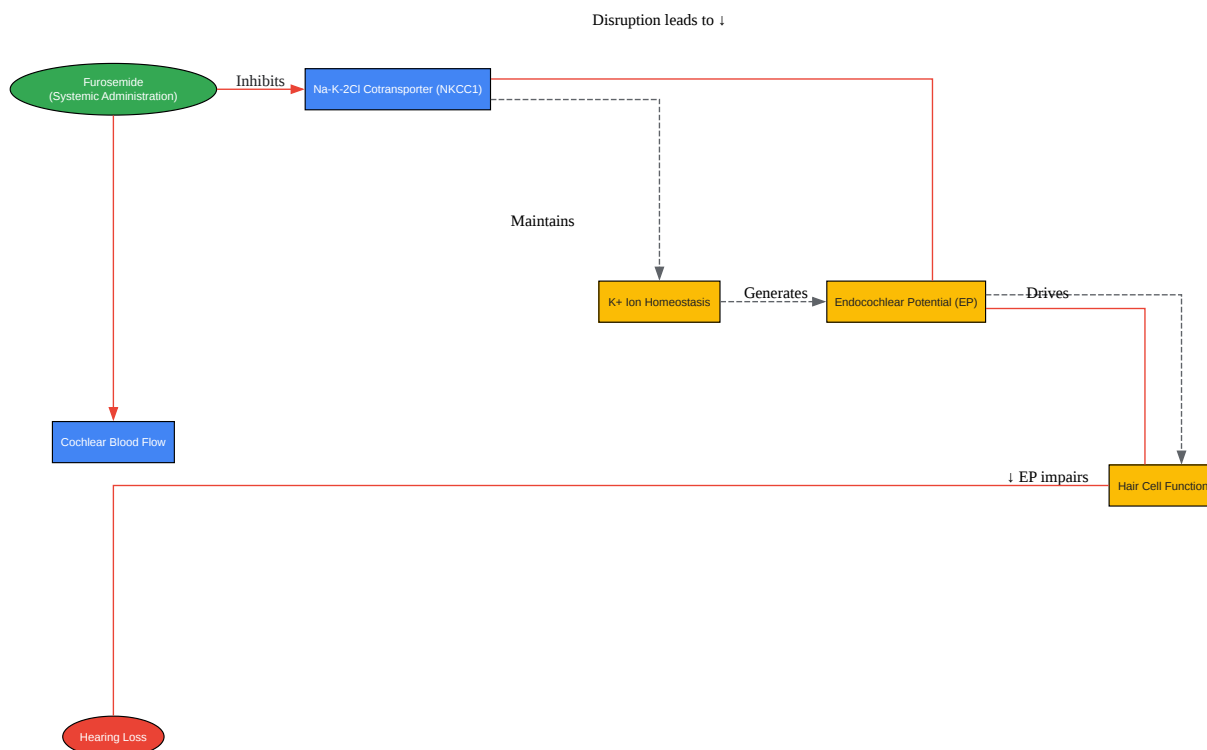
Introduction

Furosemide, a potent loop diuretic, is widely used in clinical practice for managing edema and hypertension. However, one of its significant side effects is ototoxicity, which can lead to temporary or, in some cases, permanent sensorineural hearing loss.[1][2] The risk of hearing damage is elevated with high doses, rapid intravenous administration, and co-administration with other ototoxic drugs like aminoglycoside antibiotics.[1][3] Animal models are indispensable tools for investigating the mechanisms of furosemide-induced hearing loss, screening for protective agents, and establishing safe dosage guidelines. Common models include mice, rats, guinea pigs, and chinchillas.[3] This document provides detailed protocols and data for researchers studying the ototoxic effects of furosemide in a preclinical setting.

Mechanism of Furosemide Ototoxicity

Furosemide's primary ototoxic action targets the stria vascularis in the cochlea.[2] It inhibits the Na-K-2Cl cotransporter (NKCC1), which is crucial for maintaining the high potassium concentration in the endolymph and generating the endocochlear potential (EP).[1][2][4] The EP is the essential driving force for the transduction currents in sensory hair cells. Inhibition of NKCC1 disrupts this delicate ionic balance, leading to a rapid and reversible decrease in the EP, which in turn impairs hair cell function and causes a temporary threshold shift.[3][4][5] Furosemide can also reduce blood flow to the cochlea, potentially causing ischemia and secondary damage.[1][2] While furosemide alone often causes reversible hearing loss, its co-administration with drugs like aminoglycosides (e.g., kanamycin) can lead to synergistic

ototoxicity, resulting in permanent hair cell loss.[3][5][6] This is because furosemide is believed to disrupt the blood-cochlear barrier, increasing the penetration of other ototoxic substances into the inner ear.[2][7]

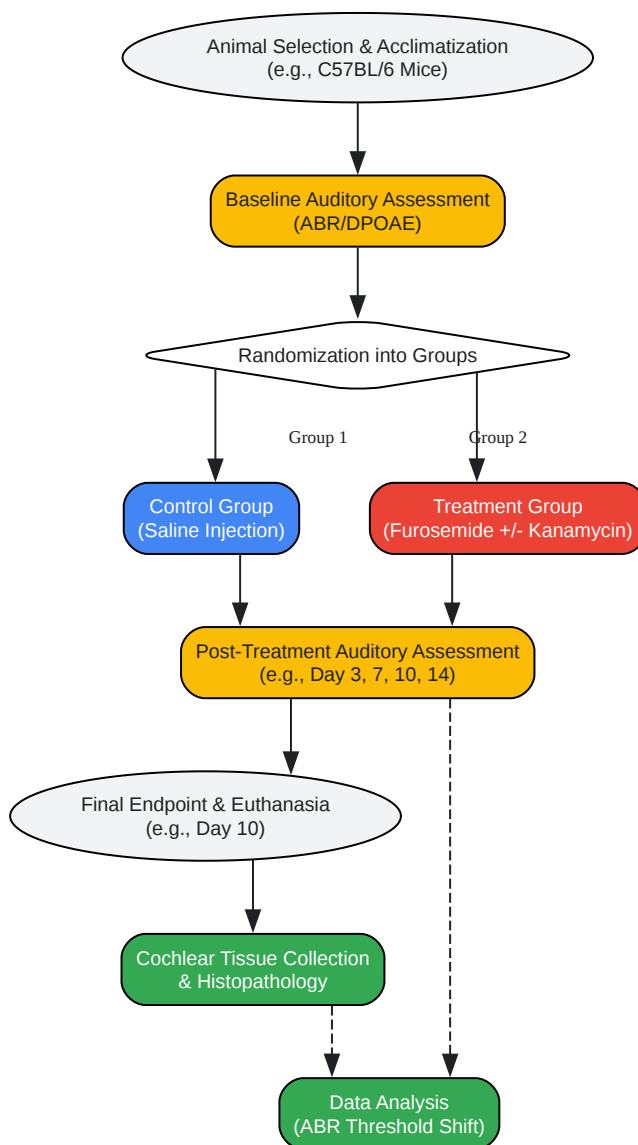


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Caption: Simplified signaling pathway of furosemide-induced ototoxicity.

General Experimental Workflow

A typical study investigating furosemide-induced hearing loss follows a standardized workflow. This ensures reproducibility and allows for clear comparison between control and treatment groups. The process begins with animal selection and acclimatization, followed by a baseline auditory assessment. After drug administration, auditory function is monitored over time, and the experiment concludes with tissue collection for histological analysis of the cochlea.



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Caption: General experimental workflow for ototoxicity studies.

Quantitative Data Summary

The following tables summarize dosages and effects reported in various studies using animal models to investigate furosemide-induced hearing loss. Co-administration with an aminoglycoside like kanamycin is common to induce a more severe and permanent hearing loss model.[6][8]

Table 1: Furosemide and Kanamycin Co-Administration in Mice

Mouse Strain	Kanamycin Dose & Route	Furosemide Dose & Route	Key Findings & Observations	Reference
C57BL/6	1 mg/g (s.c.)	0.08, 0.10, 0.25, or 0.40 mg/g (i.p.)	Dose-dependent increase in degeneration/loss of outer hair cells (most susceptible), followed by inner hair cells and supporting cells.	[9]
Not Specified	700 and 1,000 mg/kg (s.c.)	100 mg/kg (i.v.)	Rapid i.v. furosemide administration maximized inner hair cell loss. Caused severe ABR threshold shifts and spiral ganglion cell loss.	[8]
Not Specified	550 mg/kg (s.c.)	130 mg/kg (i.p.)	ABR threshold increased to ~73 dB on day 7, indicating profound hearing loss. Cochlear degeneration was observed.	[10]

Table 2: Furosemide Administration in Other Animal Models

Animal Model	Furosemide Dose & Route	Key Findings & Observations	Reference
Rats (Normal)	40-50 mg/kg (i.v.)	Little change in Endocochlear Potential (EP) or Compound Action Potential (CAP) threshold below 40 mg/kg. Steep dose-response curve with maximum effect at 50 mg/kg.	[11]
Rats (Albumin-Deficient)	~20-25 mg/kg (i.v.)	Much more sensitive to furosemide. The dose for half-maximal effect was about half that of normal rats, supporting the role of unbound furosemide in ototoxicity.	[11]
Guinea Pigs	100 mg/kg (i.v.)	Caused transient loss of pinna reflex. Reversible changes included narrowing of stria vascularis capillaries and cytoplasmic swelling of outer hair cells.	[12]
Chinchilla	Not Specified (Systemic Injection)	Reversibly altered basilar membrane vibrations, with response reductions up to 61 dB at low stimulus intensities, implicating outer hair	[13]

cells in cochlear
amplification.

Detailed Experimental Protocols

Protocol 1: Induction of Furosemide-Mediated Hearing Loss in Mice

This protocol is adapted from studies using a combination of kanamycin and furosemide to induce significant and permanent sensorineural hearing loss.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- C57BL/6 mice (or other appropriate strain)
- Kanamycin sulfate solution
- Furosemide solution (e.g., Lasix)
- Sterile saline
- Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) or intravenous (i.v.) injection
- Animal scale

Procedure:

- **Animal Preparation:** Acclimatize animals for at least one week before the experiment. Weigh each mouse immediately before injection to ensure accurate dosing.
- **Kanamycin Administration:** Administer a single dose of kanamycin (e.g., 1 mg/g or 1000 mg/kg) via subcutaneous injection.[\[8\]](#)[\[9\]](#)
- **Furosemide Administration:**
 - For permanent hearing loss models: 5 to 30 minutes after the kanamycin injection, administer a single dose of furosemide.[\[8\]](#)

- The route can be intraperitoneal (e.g., 0.40 mg/g) or, for a more potent effect on inner hair cells, intravenous (e.g., 100 mg/kg).[8][9]
- For transient hearing loss models: Administer furosemide alone via i.v. or i.p. injection.
- Control Group: Administer an equivalent volume of sterile saline to the control group using the same injection routes and schedule.
- Monitoring: Monitor the animals for 10-14 days post-injection.[9][10] Auditory function should be assessed at baseline and at several time points after treatment.

Protocol 2: Auditory Brainstem Response (ABR) Measurement

ABR is an objective electrophysiological measure used to assess hearing sensitivity by recording neural responses to sound stimuli.[14][15][16]

Materials:

- ABR recording system (e.g., TDT System 3)
- Soundproof chamber
- Heating pad to maintain animal body temperature (36.5°C–38.0°C)[14][17]
- Anesthetic (e.g., Ketamine/Xylazine combination, 100 mg/kg and 10 mg/kg respectively)[15][17]
- Subdermal needle electrodes
- Ophthalmic ointment

Procedure:

- Anesthesia: Anesthetize the mouse (e.g., i.p. injection of ketamine/xylazine). Confirm deep anesthesia by lack of a toe-pinch reflex. Apply ophthalmic ointment to prevent eye dryness.[15][17]

- Animal and Electrode Placement:
 - Place the anesthetized animal on a heating pad inside the soundproof chamber.
 - Insert three subdermal needle electrodes: an active electrode at the vertex of the skull, a reference electrode over the mastoid of the test ear, and a ground electrode on the contralateral hind limb or neck.[\[15\]](#)[\[18\]](#)
- Stimuli and Recording:
 - Position the speaker 10 cm from the test ear.[\[15\]](#)
 - Click Stimuli: Present broadband click stimuli (e.g., 100 μ s duration) to get a general assessment of hearing. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until no waveform is discernible.[\[17\]](#)[\[18\]](#)
 - Tone-Burst Stimuli: To assess frequency-specific hearing, present tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz).[\[17\]](#)
 - Average the responses from multiple presentations (e.g., 512) at each intensity level to improve the signal-to-noise ratio.[\[18\]](#)
- Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity (dB SPL) that produces a visually detectable and reproducible waveform (typically Wave I-V).[\[15\]](#)
[\[16\]](#)
- Recovery: After recording, place the animal in a warm cage and monitor until it has fully recovered from anesthesia.[\[18\]](#)

Protocol 3: Cochlear Histopathology

Histological analysis is performed at the end of the study to correlate functional hearing loss with structural damage to the cochlea, particularly the hair cells and stria vascularis.[\[9\]](#)

Materials:

- Dissection tools

- Fixative solution (e.g., 4% paraformaldehyde or a picric acid/formic acid solution)[9]
- Decalcifying solution (e.g., EDTA or formic acid)[9]
- Paraffin wax and embedding station
- Microtome
- Stains (e.g., Hematoxylin and Eosin - H&E)
- Microscope

Procedure:

- Tissue Collection: Following the final ABR measurement, euthanize the animal according to approved institutional protocols. Immediately decapitate and dissect the temporal bones to expose the cochleae.
- Fixation and Decalcification:
 - Gently open the cochlea at the apex and round window to allow fixative perfusion.
 - Immerse the temporal bones in a fixative solution overnight at 4°C.
 - Transfer the tissue to a decalcifying solution. Monitor decalcification progress (e.g., with x-rays or by feel) until the bone is pliable.[9]
- Processing and Embedding: Dehydrate the decalcified cochleae through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Sectioning and Staining:
 - Using a microtome, cut thin sections (e.g., 5-10 μm) of the cochlea.[9]
 - Mount the sections on glass slides and stain with H&E to visualize the general morphology of the organ of Corti, hair cells, supporting cells, and stria vascularis.[9]

- Microscopic Evaluation: Examine the stained sections under a light microscope. Quantify hair cell loss (inner and outer) and assess the integrity of the stria vascularis and spiral ganglion neurons, comparing treated animals to controls.

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